molecular formula C18H18N2O3 B2627318 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 483359-53-1

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2627318
CAS RN: 483359-53-1
M. Wt: 310.353
InChI Key: MYNJMAVTKONYQO-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide, also known as 2-CN-3MP-4MP, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. 2-CN-3MP-4MP is a derivative of amide, which is a functional group consisting of a carbonyl group bonded to a nitrogen atom or group. 2-CN-3MP-4MP has been investigated for its potential use as an intermediate in the synthesis of organic compounds and its role in the regulation of various biochemical and physiological processes.

Scientific Research Applications

Mechanofluorochromic Properties

The compound 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is related to a class of compounds that exhibit mechanofluorochromic properties. A study highlighted that structurally similar derivatives show different optical properties due to their distinct face-to-face stacking modes. These properties are crucial in developing materials for optical devices and sensors (Qing‐bao et al., 2015).

Corrosion Inhibition

Another significant application is in corrosion inhibition. A study demonstrated that certain acrylamide derivatives structurally related to 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide are effective corrosion inhibitors for copper in nitric acid solutions. The compounds were characterized and their inhibitory action was confirmed through various analytical methods, highlighting their potential in metal protection and conservation (Ahmed et al., 2022).

Antioxidant and Anticancer Activity

The compound is also structurally related to certain derivatives known for their antioxidant and anticancer activities. A research study synthesized novel derivatives and screened their antioxidant activity, finding some to be more potent than ascorbic acid. Additionally, the anticancer activity of these compounds was tested against different cancer cell lines, indicating their potential in medical research and drug development (I. et al., 2020).

Interaction Studies and Molecular Structure

Studies have also explored the crystal packing and molecular interactions of compounds related to 2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide. The interactions such as N⋯π and O⋯π, rather than direct hydrogen bonding, were found to be significant in determining the crystal packing and molecular structure, which is essential in the field of crystal engineering and material science (Zhenfeng et al., 2011).

properties

IUPAC Name

2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-6-13(7-9-16)10-14(12-19)18(21)20-15-4-3-5-17(11-15)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNJMAVTKONYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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